

Physicochemical properties of Ser-Glu

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ser-Glu

Cat. No.: B1333838

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Seryl-Glutamic Acid (**Ser-Glu**)

Abstract

This technical guide offers a comprehensive examination of the physicochemical properties of the dipeptide Seryl-Glutamic Acid (**Ser-Glu**). Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, details relevant experimental methodologies, and provides visual representations of key processes. The information herein is critical for understanding the behavior of **Ser-Glu** in biological and chemical systems, facilitating its application in research and pharmaceutical development.

Core Physicochemical Properties

Seryl-Glutamic Acid ($C_8H_{14}N_2O_6$) is a dipeptide formed from the amino acids serine and glutamic acid.^[1] Its structure, featuring a hydroxyl group from serine and a second carboxyl group from glutamic acid, imparts distinct hydrophilic and acidic characteristics. These features are fundamental to its solubility, charge, and potential biological interactions.

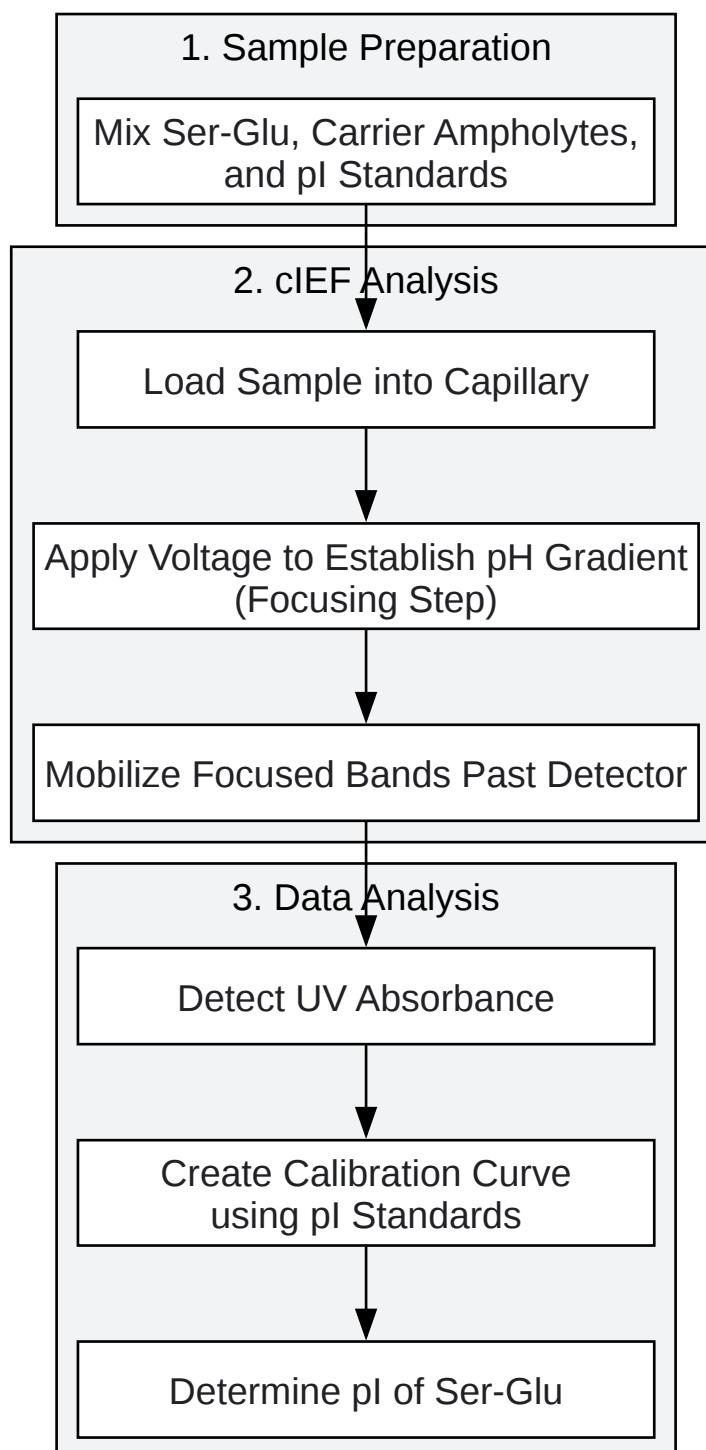
Quantitative Data Summary

The physicochemical parameters of **Ser-Glu** are crucial for predicting its behavior in various environments. The following table summarizes key computed and experimental values.

Property	Value	Unit	Source / Method
Molecular Formula	C ₈ H ₁₄ N ₂ O ₆	-	-
Molecular Weight	234.21	g/mol	PubChem Computed[1][2]
Isoelectric Point (pI)	~3.22	-	Calculated ¹
pKa ₁ (α-carboxyl)	~2.19	-	Estimated ² [3]
pKa ₂ (γ-carboxyl)	~4.25	-	Estimated ² [3]
pKa ₃ (α-amino)	~9.15	-	Estimated ² [3][4]
XLogP3	-4.3	-	PubChem Computed[1]
Hydrogen Bond Donors	5	-	PubChem Computed[1]
Hydrogen Bond Acceptors	8	-	PubChem Computed[1]
Water Solubility	High	-	Inferred from structure and LogP

¹The isoelectric point (pI) is calculated by averaging the pKa values of the groups that bracket the neutral (zwitterionic) species. For **Ser-Glu**, with two acidic carboxyl groups, the pI is estimated as (pKa₁ + pKa₂) / 2.[5][6] ²pKa values are estimated based on the values for the individual amino acids.[3] The exact values within the dipeptide can vary due to the influence of adjacent chemical groups.

Experimental Protocols


Accurate determination of physicochemical properties requires robust experimental methods. The following sections detail standard protocols for measuring the isoelectric point and pKa values.

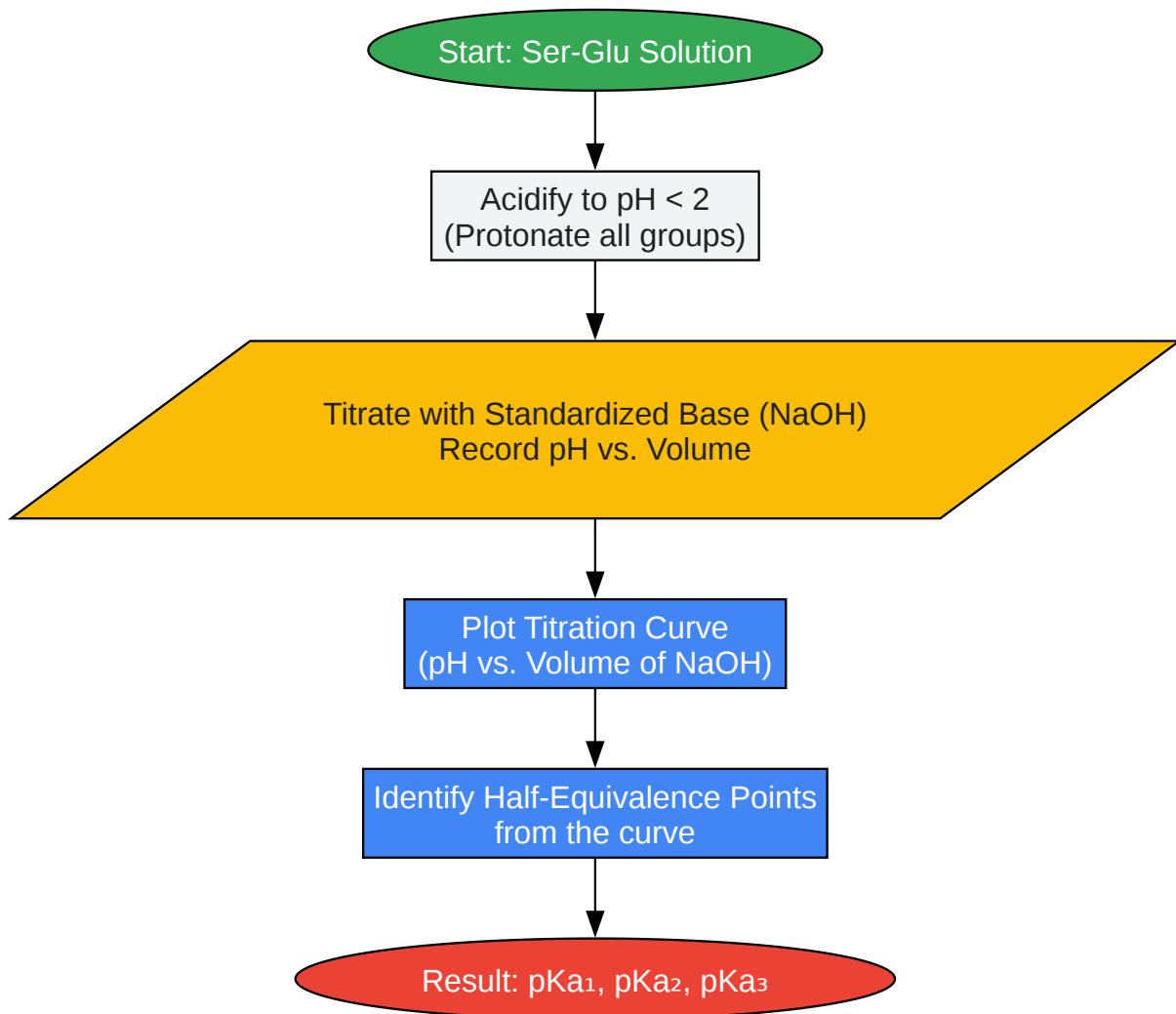
Protocol for Isoelectric Point Determination via Capillary Isoelectric Focusing (cIEF)

Capillary Isoelectric Focusing (cIEF) is a high-resolution technique used to separate molecules based on their isoelectric point (pI).^[7]

Methodology:

- Sample Preparation: A solution of **Ser-Glu** is prepared and mixed with a solution of carrier ampholytes and pI markers (compounds with known isoelectric points). Carrier ampholytes are small molecules that form a pH gradient when a voltage is applied.
- Capillary Loading: The capillary is filled with the prepared sample mixture.
- Focusing: A high voltage is applied across the capillary. The ampholytes migrate to their respective pI positions, establishing a stable pH gradient. **Ser-Glu** molecules migrate through this gradient until they reach the pH that matches their pI, at which point their net charge is zero, and they cease to move.
- Mobilization: After focusing, the contents of the capillary are moved past a detector, typically using a pressure gradient.
- Detection and Analysis: A UV detector records the signal as the focused bands pass. A calibration curve is created using the known pI values of the markers versus their migration times. The pI of **Ser-Glu** is then determined from this curve.

[Click to download full resolution via product page](#)

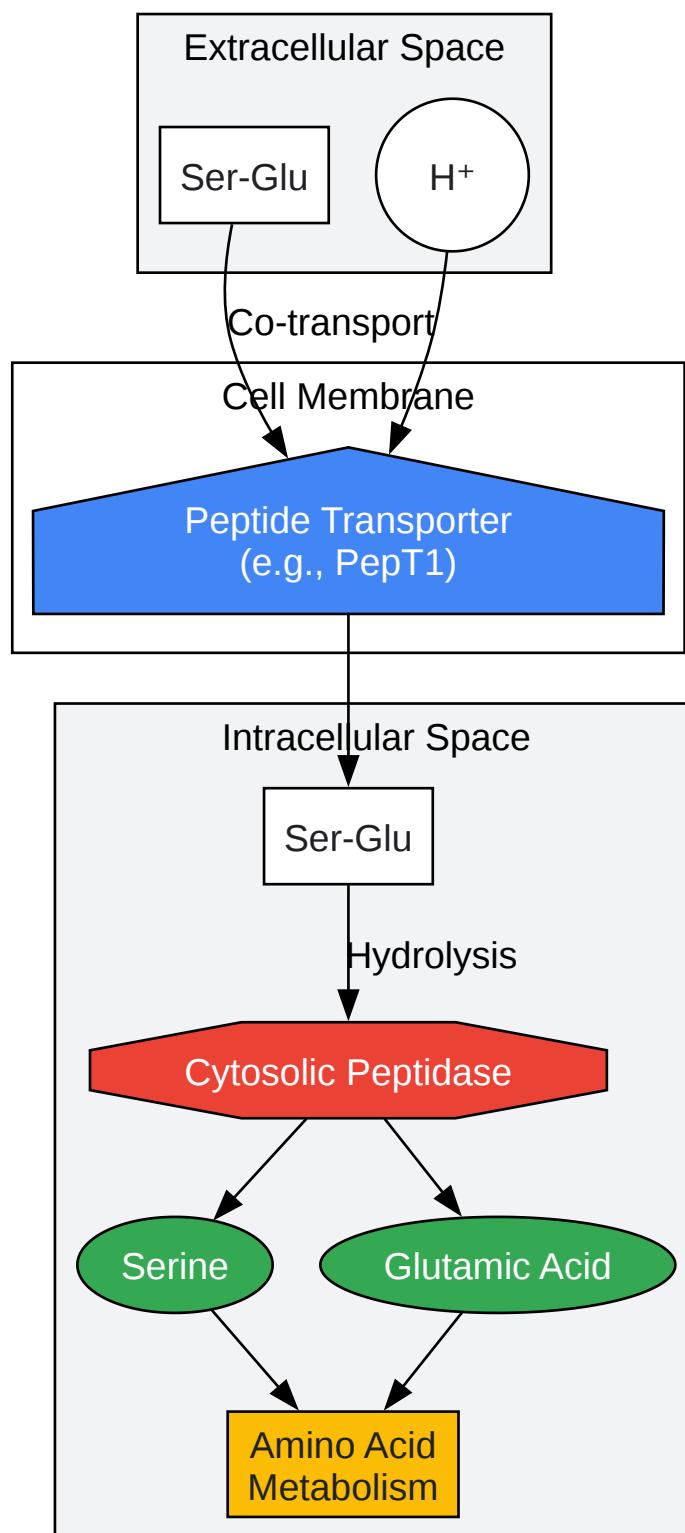

Caption: A generalized workflow for determining the isoelectric point using cIEF.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups.^[8]

Methodology:

- Preparation: A precise amount of **Ser-Glu** is dissolved in deionized water to create a solution of known concentration. The solution is placed in a jacketed beaker to maintain a constant temperature.
- Initial pH Adjustment: The solution is acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to ensure all ionizable groups are fully protonated.
- Titration: A calibrated pH electrode is immersed in the solution, which is continuously stirred. A standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated burette.
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, creating a dataset of pH versus the volume of base added.
- Data Analysis: The data is plotted to generate a titration curve. The pKa values are determined from the half-equivalence points—the points on the curve where half of an ionizable group has been deprotonated. These points correspond to the flattest regions of the curve between the steep equivalence points.


[Click to download full resolution via product page](#)

Caption: Logical workflow for the determination of pKa values via potentiometric titration.

Biological Significance and Signaling Pathways

Short peptides like **Ser-Glu** can play roles in cell-to-cell communication and metabolic regulation.^[9] While a specific signaling pathway for **Ser-Glu** is not extensively documented, a general mechanism involves cellular uptake by peptide transporters followed by intracellular hydrolysis.

Dipeptides are primarily absorbed in the intestine via transporters like PepT1, which co- transports peptides with protons.[10] Once inside the cell, cytosolic peptidases rapidly hydrolyze the dipeptide into its constituent amino acids, serine and glutamic acid. These amino acids then enter the cell's general metabolic pools. The presence and concentration of such dipeptides can serve as signals related to nutrient availability or protein turnover. Some specific dipeptides have been shown to act as persistent agonists of transceptors, inducing prolonged signaling from endosomes.[11]

[Click to download full resolution via product page](#)

Caption: Generalized pathway for cellular uptake and fate of the **Ser-Glu** dipeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ser-Glu | C8H14N2O6 | CID 3613616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glu-Ser | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ch27 pKa and pi values [chem.ucalgary.ca]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How to Determine Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 8. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ala-gly-ser-glu | 61756-28-3 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of Ser-Glu]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333838#physicochemical-properties-of-ser-glu>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com